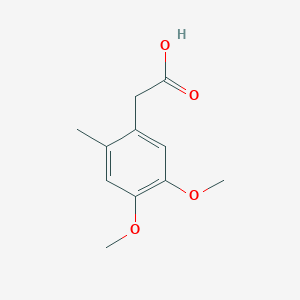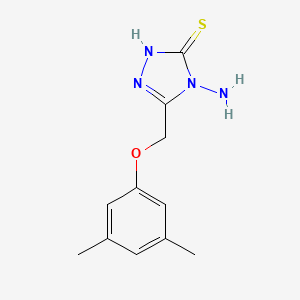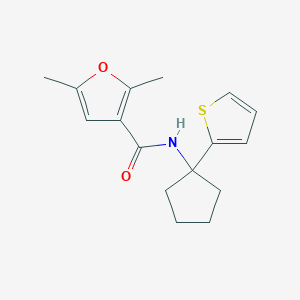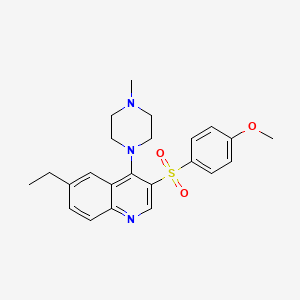
2-(4,5-Dimethoxy-2-methylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4,5-Dimethoxy-2-methylphenyl)acetic acid” is a chemical compound with the CAS Number: 88517-06-0 . It has a molecular weight of 210.23 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14O4/c1-7-4-9(14-2)10(15-3)5-8(7)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 210.23 . More detailed properties such as melting point, boiling point, and solubility would typically be found in a chemical database or a Material Safety Data Sheet (MSDS).Wissenschaftliche Forschungsanwendungen
Pharmacological Profile of Pyrrolizine Derivatives
2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid, a compound with a similar structure, acts as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes. This derivative exhibits anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative activities without causing gastrointestinal damage in animal experiments (Laufer, Tries, Augustin, & Dannhardt, 1994).
Synthesis and Crystal Structure Studies
A study on the multicomponent synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones demonstrates the utility of acetic acid in the synthesis of complex molecules. Crystal structure analysis and in silico studies highlighted the physicochemical properties and potential receptor binding capabilities of these compounds, suggesting applications in drug design and molecular docking, especially against SARS-CoV-2 main protease (Patel et al., 2022).
Measurement Techniques in Environmental Studies
The use of (p-hydroxyphenyl)acetic acid in a fluorometric method for measuring hydrogen peroxide in seawater showcases an environmental application. This technique, based on the dimerization reaction, provides a stable and efficient method for detecting hydrogen peroxide levels, addressing challenges posed by naturally occurring organic materials (Miller & Kester, 1988).
Chemical Synthesis and Analysis
The acylation of 2,3-dimethyl-4-hydroxybenzofuran with various acetic acid derivatives led to the synthesis of di- and tri-methylfuroisoflavones. This research illustrates the versatility of acetic acid derivatives in synthesizing complex organic compounds, expanding the toolkit for chemical synthesis and pharmaceutical research (Kawase, Nanbu, & Miyoshi, 1968).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4,5-dimethoxy-2-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7-4-9(14-2)10(15-3)5-8(7)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHGIZDPWFKTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CC(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride](/img/structure/B2727530.png)

![3-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2727532.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2727535.png)
![[5-(4-Ethylphenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2727536.png)
![Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2727538.png)

![2-cyclopentyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2727541.png)



![1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea](/img/structure/B2727547.png)
![(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B2727551.png)
